N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]naphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c25-27(26,20-7-3-5-17-4-1-2-6-19(17)20)23-12-13-24-15-18(14-22-24)16-8-10-21-11-9-16/h1-11,14-15,23H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCLMPVZEOAAEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCCN3C=C(C=N3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Pyridine Moiety: The pyrazole intermediate is then reacted with a pyridine derivative, often through a coupling reaction such as the Suzuki-Miyaura coupling, which uses palladium catalysts and boron reagents.
Sulfonamide Formation: The final step involves the reaction of the intermediate with naphthalene-1-sulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which can reduce the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Antiviral Properties
Recent studies have indicated that compounds with similar structures exhibit antiviral activity against various viruses. For instance, pyridine-based sulfonamides have shown effectiveness in reducing viral loads in cell cultures infected with herpes simplex virus (HSV) and coxsackievirus B4 (CBV4) . This suggests that N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-sulfonamide may possess similar antiviral properties.
Antimicrobial Activity
Research has demonstrated that sulfonamide derivatives can inhibit bacterial growth. A related study found that compounds with sulfonamide groups exhibited significant antimicrobial activity against various strains, indicating potential for this compound in treating bacterial infections .
Enzyme Inhibition
The compound's structure suggests it may interact with specific enzymes. For example, sulfonamides are known to inhibit carbonic anhydrase and other enzymes, potentially leading to therapeutic effects in conditions such as glaucoma and edema . The interaction with these enzymes could be explored further to understand the compound's mechanism of action.
Case Study 1: Antiviral Efficacy
A study involving a series of pyridine-based sulfonamides showed that certain derivatives significantly reduced viral replication in vitro. Compounds similar to this compound were evaluated for their ability to inhibit HSV, demonstrating over 50% reduction in viral load at specific concentrations .
Case Study 2: Antimicrobial Testing
A comprehensive evaluation of novel sulfonamide derivatives against Candida species revealed that some compounds exhibited lower minimum inhibitory concentration (MIC) values than traditional antifungals like fluconazole. This positions this compound as a potential candidate for further development in antifungal therapies .
Biological Activity
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological effects observed in research studies.
Chemical Structure and Synthesis
The compound features a naphthalene sulfonamide backbone with a pyrazole ring and a pyridine moiety. This structural combination is significant as both pyrazole and sulfonamide derivatives are known for their diverse pharmacological properties.
Synthesis Overview:
- The synthesis of this compound typically involves multi-step reactions, including the formation of the pyrazole ring followed by the introduction of the naphthalene sulfonamide group.
- Recent studies have reported various synthetic routes that yield high purity and yield, emphasizing the importance of optimizing reaction conditions to enhance biological activity .
1. Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, suggesting potential applications in treating infections .
2. Anti-inflammatory Effects
Numerous studies have highlighted the anti-inflammatory properties of pyrazole derivatives. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways:
- In vitro Studies: Compounds with similar structures have demonstrated IC50 values ranging from 0.02–0.04 μM against COX-2, indicating potent anti-inflammatory activity .
- In vivo Studies: Animal models have shown that these compounds can significantly reduce paw edema and other inflammatory markers, comparable to standard anti-inflammatory drugs like diclofenac .
3. Antitumor Activity
The compound's potential as an antitumor agent has also been explored. Pyrazole derivatives are known to inhibit key oncogenic pathways, including those involving BRAF(V600E) mutations:
- Mechanism: The inhibition of tumor growth is thought to occur through the induction of apoptosis and cell cycle arrest in cancer cells .
Case Studies
Several case studies illustrate the biological activity of related compounds:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Abdellatif et al. | Pyrazole Derivatives | COX-2 Inhibition | 0.02–0.04 μM |
| Sivaramakarthikeyan et al. | Pyrazole Analogues | Anti-inflammatory | 55.65 μg/mL |
| Nayak et al. | Sulfonamide Derivatives | Antimicrobial | Not specified |
These studies collectively highlight the promising biological activities associated with pyrazole-based compounds.
The mechanisms underlying the biological activities of this compound are multifaceted:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: N-(2-(4-(1H-pyrazol-1-yl)phenyl)ethyl)-N-(pyridin-2-yl)sulfamide
This compound (synthesized via an SNAr mechanism between 4-bromo-N-(1H-pyrazol-1-yl)aniline and 4-vinylpyridine ) shares key features with the target molecule but differs critically:
| Feature | N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-sulfonamide | N-(2-(4-(1H-pyrazol-1-yl)phenyl)ethyl)-N-(pyridin-2-yl)sulfamide |
|---|---|---|
| Core Structure | Naphthalene-1-sulfonamide | Benzene-sulfamide |
| Pyridine Position | Pyridin-4-yl | Pyridin-2-yl |
| Linker | Ethyl group between pyrazole and sulfonamide | Ethyl group between pyrazole and sulfamide |
| Functional Group | Sulfonamide (SO₂NH) | Sulfamide (NH-SO₂-NH) |
Key Differences and Implications :
- Sulfonamide vs.
- Pyridine Regioisomerism : The pyridin-4-yl group (para-substitution) in the target compound may favor planar molecular conformations, whereas the pyridin-2-yl (ortho-substitution) in the analog could induce steric hindrance, affecting binding to biological targets.
Hypothetical Pharmacological and Physicochemical Properties
While direct experimental data for the target compound are lacking, inferences can be drawn from analogs:
- Solubility : The naphthalene core likely reduces aqueous solubility compared to the benzene-based analog.
Q & A
Basic: What are the optimal synthetic routes for N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-sulfonamide?
Methodological Answer:
The compound can be synthesized via multi-step protocols involving sulfonylation and coupling reactions. For example:
- Step 1: Prepare the pyrazole-ethylamine intermediate by reacting 4-(pyridin-4-yl)-1H-pyrazole with 2-chloroethylamine under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 2: Sulfonylation using naphthalene-1-sulfonyl chloride in anhydrous DMF or THF at 0–25°C for 6–12 hours .
- Purification: Recrystallize from methanol or ethanol to achieve >95% purity. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and inert atmosphere .
Advanced: How to resolve contradictions in reported yields for similar sulfonamide-pyrazole derivatives?
Methodological Answer:
Discrepancies in yields (e.g., 60–85% in similar compounds) arise from:
- Reaction Solvents: Polar aprotic solvents (DMF, DMSO) improve solubility but may promote side reactions. Non-polar solvents (xylene) require prolonged reflux (25–30 hours) but enhance regioselectivity .
- Work-Up Protocols: Alkaline aqueous washes (5% NaOH) reduce residual sulfonic acid impurities but can hydrolyze labile pyrazole rings if pH > 10 .
- Validation: Use LC-MS to track intermediate stability and TLC (silica, ethyl acetate/hexane 3:7) to monitor reaction progress .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR: ¹H/¹³C NMR confirms regiochemistry of the pyrazole ring (e.g., δ 8.2–8.5 ppm for pyridinyl protons) and sulfonamide linkage (δ 3.4–3.6 ppm for ethyl CH2) .
- X-ray Crystallography: Resolves conformational ambiguity (e.g., twist angle between naphthalene and pyrazole rings: 46.3° ± 1.5°) .
- HR-MS: Validates molecular weight (C20H18N4O2S; [M+H]+ calc. 388.1052) .
Advanced: How to address conflicting crystallographic data on pyrazole-naphthalene torsion angles?
Methodological Answer:
- Problem: Reported torsion angles vary (e.g., 46.3° in vs. 42.8° in similar derivatives), affecting docking studies.
- Solution:
Basic: What biological targets are associated with this sulfonamide-pyrazole scaffold?
Methodological Answer:
- Primary Targets:
- Assays:
Advanced: How to reconcile discrepancies between in vitro and in vivo activity data?
Methodological Answer:
- Issue: In vitro IC50 values (e.g., 10 nM for COX-2) may not translate to in vivo efficacy due to metabolic instability.
- Strategies:
Basic: How to assess purity and stability under experimental conditions?
Methodological Answer:
- HPLC: Use a C18 column (5 µm, 4.6 × 150 mm) with 0.1% TFA in water/acetonitrile (gradient: 30–70% ACN over 20 min). Retention time ~12.5 min .
- Stability Tests:
Advanced: How to resolve co-elution of impurities in HPLC analysis?
Methodological Answer:
- Problem: Co-elution with des-methyl or sulfonic acid byproducts.
- Solutions:
Basic: What structural features drive COX-2 selectivity over COX-1?
Methodological Answer:
-
Key SAR Insights (Table 1):
Substituent COX-2 IC50 (nM) COX-1 IC50 (nM) Selectivity Ratio CF3 18 ± 2 15,000 ± 1,200 833 CH3 45 ± 5 8,500 ± 900 189 -
Mechanism: Bulky naphthalene sulfonamide occupies the COX-2 hydrophobic side pocket, while pyridinyl pyrazole H-bonds to Arg513 .
Advanced: Why do some analogs show paradoxical SAR (increased potency with reduced lipophilicity)?
Methodological Answer:
- Hypothesis: Enhanced solubility improves target engagement in cellular assays despite lower computed logP.
- Validation:
Basic: How to modify the structure to improve metabolic stability?
Methodological Answer:
- Modifications:
- Assays:
Advanced: How to interpret conflicting crystallographic data on pyrazole-naphthalene conformation?
Methodological Answer:
- Root Cause: Crystal packing forces (e.g., π-π stacking vs. hydrogen bonding) induce variable torsion angles.
- Approach:
Basic: What kinase inhibition profiles are reported for this scaffold?
Methodological Answer:
Advanced: How to evaluate polypharmacology risks for kinase-targeted derivatives?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
